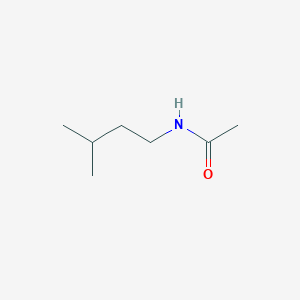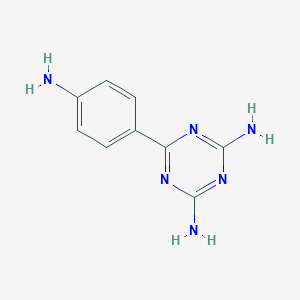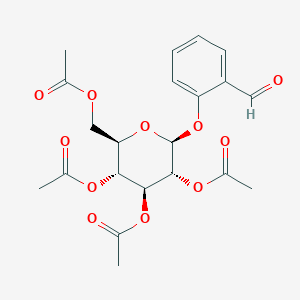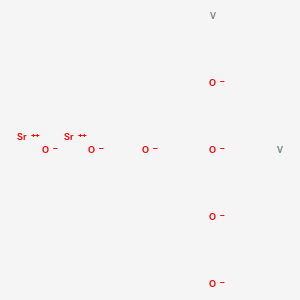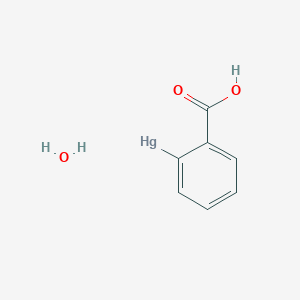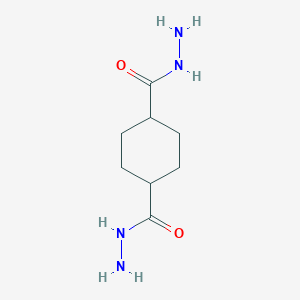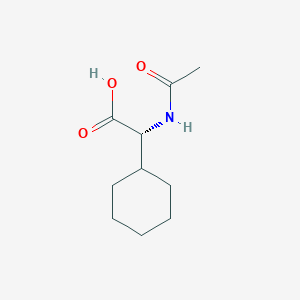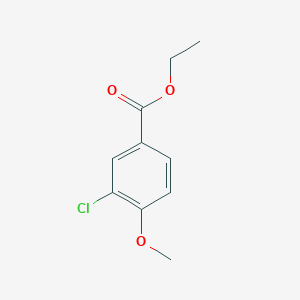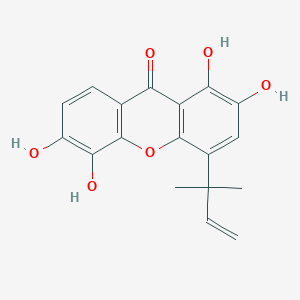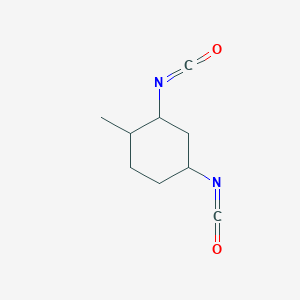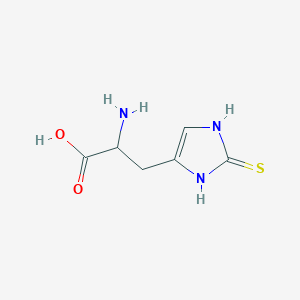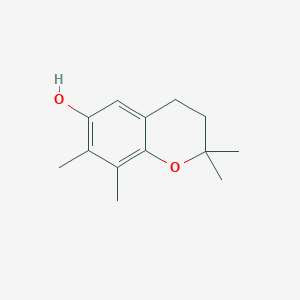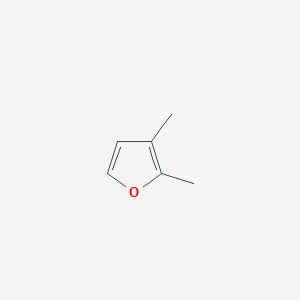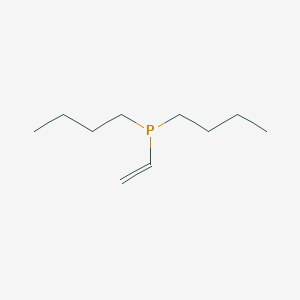
Phosphine, dibutylvinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, dibutylvinyl- is a chemical compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a type of organophosphorus compound that has been synthesized using various methods. It has been found to have unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of phosphine, dibutylvinyl- is not fully understood. However, it is believed to act as a reducing agent in various reactions, which involves the transfer of electrons from the compound to the substrate. It has also been found to form complexes with metal ions, which may contribute to its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
Phosphine, dibutylvinyl- has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for use in cancer treatment. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphine, dibutylvinyl- has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also readily available and relatively inexpensive. However, it is toxic and flammable, which requires careful handling and storage. It also has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on phosphine, dibutylvinyl-. One potential direction is to investigate its potential as a catalyst in various reactions. Another direction is to investigate its potential as a precursor for the synthesis of other organophosphorus compounds. Additionally, further research is needed to fully understand its mechanism of action and to investigate its potential applications in cancer treatment and antibiotic development.
Conclusion:
Phosphine, dibutylvinyl- is a promising compound with a range of potential applications in scientific research. Its unique biochemical and physiological effects make it a potential candidate for use in cancer treatment and antibiotic development. Further research is needed to fully understand its mechanism of action and to investigate its potential applications in various fields.
Métodos De Síntesis
Phosphine, dibutylvinyl- can be synthesized using various methods. One of the most common methods involves the reaction of dibutylvinylphosphine oxide with a reducing agent such as lithium aluminum hydride. Another method involves the reaction of dibutylvinylphosphine chloride with a reducing agent such as sodium borohydride. The synthesis of this compound requires careful handling due to its toxicity and flammability.
Aplicaciones Científicas De Investigación
Phosphine, dibutylvinyl- has been found to have a range of scientific research applications. It has been used as a reducing agent in organic synthesis reactions, as a ligand in coordination chemistry, and as a catalyst in various reactions. It has also been used in the preparation of metal phosphides and as a precursor for the synthesis of other organophosphorus compounds.
Propiedades
Número CAS |
13652-22-7 |
|---|---|
Nombre del producto |
Phosphine, dibutylvinyl- |
Fórmula molecular |
C10H21P |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
dibutyl(ethenyl)phosphane |
InChI |
InChI=1S/C10H21P/c1-4-7-9-11(6-3)10-8-5-2/h6H,3-5,7-10H2,1-2H3 |
Clave InChI |
CQOGRDZYCMHKKE-UHFFFAOYSA-N |
SMILES |
CCCCP(CCCC)C=C |
SMILES canónico |
CCCCP(CCCC)C=C |
Otros números CAS |
13652-22-7 |
Sinónimos |
Phosphine, dibutylvinyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



